molecular formula C19H14ClF4N3O2S B2455817 [5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 318239-66-6

[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate

Cat. No.: B2455817
CAS No.: 318239-66-6
M. Wt: 459.84
InChI Key: IQGLKPXWSIUXJG-UHFFFAOYSA-N
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Description

[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C19H14ClF4N3O2S and its molecular weight is 459.84. The purity is usually 95%.
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Biological Activity

The compound [5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate is a synthetic derivative belonging to the pyrazole family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and other therapeutic effects, supported by relevant case studies and research findings.

The molecular formula of the compound is C12H10F4N2O3SC_{12}H_{10}F_4N_2O_3S, with a molecular weight of 338.28 g/mol. It exhibits a melting point range of 127–129 °C, indicating its stability under standard conditions. The structure features a trifluoromethyl group and a sulfanyl moiety, which are significant in enhancing biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₀F₄N₂O₃S
Molecular Weight338.28 g/mol
Melting Point127–129 °C
CAS Number318469-24-8

Antibacterial Activity

Research indicates that compounds containing pyrazole rings exhibit notable antibacterial properties. A study evaluating similar pyrazole derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies reported significant inhibition of AChE, which is crucial for managing neurological disorders like Alzheimer's disease. The IC50 values for some derivatives were found to be as low as 2.14 µM, indicating potent activity compared to standard inhibitors .

Case Studies

  • Antibacterial Screening : A series of synthesized pyrazole derivatives were tested against multiple bacterial strains. Among them, the compound exhibited IC50 values significantly lower than those of reference standards, suggesting its potential as an effective antibacterial agent .
  • Enzyme Inhibition : In a comparative study on urease inhibitors, derivatives similar to the target compound demonstrated strong inhibitory activity with IC50 values ranging from 1.13 µM to 6.28 µM, showcasing their potential in treating conditions like kidney stones by reducing urea hydrolysis .

The biological activity of this compound can be attributed to the following mechanisms:

  • Molecular Interactions : The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with target enzymes.
  • Sulfanyl Moiety : This functional group may participate in hydrogen bonding with active sites on enzymes or bacterial membranes, further contributing to its inhibitory effects.

Properties

IUPAC Name

[5-(4-fluorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF4N3O2S/c1-27-17(30-14-8-4-12(21)5-9-14)15(16(26-27)19(22,23)24)10-29-18(28)25-13-6-2-11(20)3-7-13/h2-9H,10H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGLKPXWSIUXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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